molecular formula C11H20O B1197894 Cycloundecanone CAS No. 878-13-7

Cycloundecanone

Cat. No. B1197894
CAS RN: 878-13-7
M. Wt: 168.28 g/mol
InChI Key: UPOSSYJVWXLPTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclic ketones like cycloundecanone often involves strategies to form the large ring structure efficiently while introducing the ketone functionality. Although specific studies on cycloundecanone are limited, related compounds like cyclobutenones have been synthesized through reactions that involve ring expansion or contraction methods, showcasing the versatility of cyclic ketones in synthesis (Peng-hao Chen & Guangbin Dong, 2016).

Molecular Structure Analysis

Cycloundecanone, due to its 11-membered ring, is expected to exhibit interesting conformational properties. Studies on similar cyclic structures have shown that such compounds can exist in multiple conformations, influenced by factors such as ring strain and substituent effects. For example, the conformations of cycloundecane have been studied, revealing a mixture of conformations at low temperatures (D. Pawar et al., 2006).

Scientific Research Applications

  • Ring Contraction via Favorskii-Type Rearrangement : Cycloundecanone is produced through a process involving the rearrangement of methyl 1-cycloundecenecarboxylate. This method highlights its role in organic synthesis transformations (Wohllebe & Garbisch, 2003).

  • Conformational Study using Rotational Spectroscopy : Cycloundecanone's conformational landscape was explored using chirped-pulse Fourier transform microwave spectroscopy, revealing nine conformations in its rotational spectrum. This provides insights into its structural dynamics (Tsoi, Burevschi, Saxena & Sanz, 2022).

  • Photolysis in Biradicals : Studies on the Chemically Induced Dynamic Nuclear Polarization (CIDNP) field dependencies in biradicals formed from cycloundecanone during photolysis, enhancing understanding of molecular dynamics in this context (Yurkovskaya, Morozova, Sagdeev, Dvinskih, Buntkowsky & Vieth, 1995).

  • Ring Expansion Reactions : Cycloundecanone has been utilized in a novel ring expansion procedure, demonstrating its potential in synthesizing macrocyclic ketones, which are valuable in various chemical syntheses (Nagel, Hansen & Fráter, 2002).

  • Catalytic Model for Dioldehydratase Reaction : Cycloundecanone's conversion in the presence of sodium borohydride and cobalt complexes provides a model for studying the dioldehydratase reaction, contributing to the understanding of enzyme catalysis (Müller & Rétey, 1983).

  • Conformational Analysis at Low Temperatures : Research revealed that at -183.1°C, cycloundecanone exists as a mixture of specific conformations, which was determined using NMR spectroscopy and computational methods (Pawar, Brown, Chen, Allinger & Noe, 2006).

  • Complex Formation with Cyclomaltononaose δ-Cyclodextrin : The complex-forming ability of δ-cyclodextrin with cycloundecanone was studied, revealing insights into the interactions between cyclodextrins and large guest molecules (Akasaka, Endo, Nagase, Ueda & Kobayashi, 2000).

Safety And Hazards

Safety measures for handling Cycloundecanone include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of Cycloundecanone research could involve further investigation of its conformational landscape, as well as its potential applications in various fields . The conformational landscape of Cycloundecanone has been investigated using chirped-pulse Fourier transform microwave spectroscopy and computational calculations . Nine conformations were observed in the rotational spectrum .

properties

IUPAC Name

cycloundecanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOSSYJVWXLPTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236645
Record name Cycloundecanone
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Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloundecanone

CAS RN

878-13-7
Record name Cycloundecanone
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Record name Cycloundecanone
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Record name CYCLOUNDECANONE
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Record name Cycloundecanone
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Record name Cycloundecanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloundecanone
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Cycloundecanone
Reactant of Route 3
Cycloundecanone
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Cycloundecanone
Reactant of Route 5
Cycloundecanone
Reactant of Route 6
Cycloundecanone

Citations

For This Compound
372
Citations
VWY Tsoi, E Burevschi, S Saxena… - The Journal of Physical …, 2022 - ACS Publications
The conformational landscape of the medium-size cyclic ketone cycloundecanone has been investigated using chirped-pulse Fourier transform microwave spectroscopy and …
Number of citations: 4 pubs.acs.org
EM Beccalli, L Majori, A Marchesini - The Journal of Organic …, 1981 - ACS Publications
Continuing our work on the photochemical behavior of the isoxazolophanes, 1 we found it necessary to find an entry to cyclodecane-and cycloundecane-1, 3-dione. The method should …
Number of citations: 1 pubs.acs.org
E Vedejs, MJ Arnost, JM Eustache… - The Journal of Organic …, 1982 - ACS Publications
Thiocarbonyl Diels-Alder additions are used to assemble 6 and 12, precursors of sulfur-bridged cycloundecenones 3a, b, viaylide rearrangement. Either 6 or 12 is converted intoallylic …
Number of citations: 31 pubs.acs.org
EW Garbisch Jr, J Wohllebe - The Journal of Organic Chemistry, 1968 - ACS Publications
Only recently has the stereochemistry of a Diels-Alder adduct of cycloheptatriene (CHT) been rigorously established. 2 Goldstein and Gevirtz2 combined an analysis of spectral …
Number of citations: 28 pubs.acs.org
K Harata, H Akasaka, T Endo, H Nagase… - Chemical …, 2002 - pubs.rsc.org
… This barrel-like structure of the δ-cyclodextrin dimer creates a large cylindrical cavity that accommodates four cycloundecanone molecules. At the primary hydroxyl side of each δ-cyclodextrin …
Number of citations: 12 pubs.rsc.org
GA Sim - Acta Crystallographica Section C: Crystal Structure …, 1991 - scripts.iucr.org
(IUCr) Dynamic conformational behaviour of an eleven-membered ring in the solid state. X-ray crystallographic study of cycloundecanone 4-phenylsemicarbazone at 293 and 135 K …
Number of citations: 1 scripts.iucr.org
P Groth - 1974 - pascal-francis.inist.fr
CRYSTAL STRUCTURE OF CYCLOUNDECANONE AT -165OC. … CRYSTAL STRUCTURE OF CYCLOUNDECANONE AT -165 O C. … CYCLOUNDECANONE …
Number of citations: 28 pascal-francis.inist.fr
J Wohllebe, EW Garbisch Jr - Organic Syntheses, 2003 - Wiley Online Library
Ring contraction via a Favorskii‐type rearrangement: cycloundecanone intermediate: methyl 1‐cycloundecenecarboxylate product: cycloundecanone
Number of citations: 10 onlinelibrary.wiley.com
HW Roesky, HG Schmidt - Angewandte Chemie International …, 1985 - Wiley Online Library
The eleven‐membered sulfur‐containing heterocycle 1 is formed from ethylene oxide and SO2 in the presence of cesium salts in 20% yield. The structure of 1 was determined by X‐ray …
Number of citations: 1 onlinelibrary.wiley.com
H Akasaka, T Endo, H Nagase, H UEDA… - Chemical and …, 2000 - jstage.jst.go.jp
… cycloundecanone/5-CD crystals and the cycloundecanone/d—CD precipitate, the diffraction angle of the cycloundecanone… diffraction angles of the cycloundecanone/SCD crystals and 6-…
Number of citations: 22 www.jstage.jst.go.jp

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